1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic acid
Overview
Description
1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C17H24N2O4 and a molecular weight of 320.38 g/mol . This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biochemistry.
Preparation Methods
One common method involves the reaction of N-tert-butyloxycarbonylasparagine with benzyl bromide in the presence of cesium carbonate. This reaction is carried out under controlled conditions to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications and the formation of desired products . The compound’s unique structure enables it to participate in diverse chemical reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine: This compound lacks the carboxylic acid group, which affects its reactivity and applications.
trans-racemic-1-Benzyl-4-tert-butoxycarbonylamino-pyrrolidine-3-carboxylic acid: This compound has a similar structure but differs in its stereochemistry, which can influence its chemical properties and reactivity.
The unique combination of the benzyl, tert-butoxycarbonylamino, and carboxylic acid groups in this compound makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)18-17(14(20)21)9-10-19(12-17)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFJWKWTINVBAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662910 | |
Record name | 1-Benzyl-3-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027511-74-5 | |
Record name | 1-Benzyl-3-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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